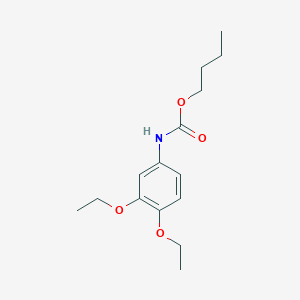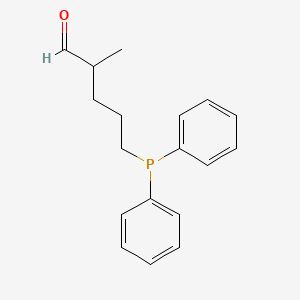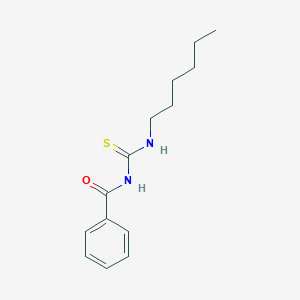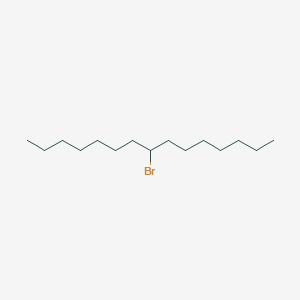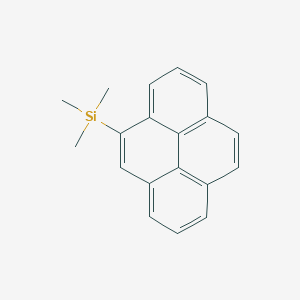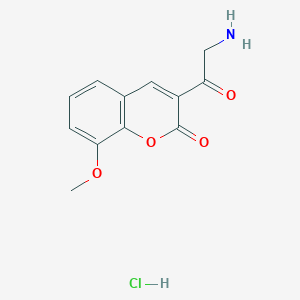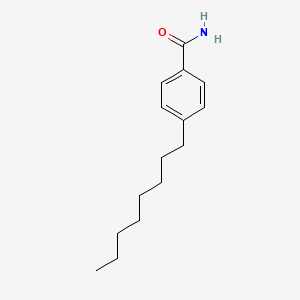
2,4,6-Trimethylphenyl hydroxysulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylphenyl hydroxysulfamate is an organic compound characterized by the presence of three methyl groups attached to a benzene ring and a hydroxysulfamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl hydroxysulfamate typically involves the reaction of 2,4,6-trimethylphenol with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylphenyl hydroxysulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the hydroxysulfamate group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the hydroxysulfamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can introduce different functional groups to the benzene ring or the hydroxysulfamate group.
Applications De Recherche Scientifique
2,4,6-Trimethylphenyl hydroxysulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenol: Similar structure but lacks the hydroxysulfamate group.
2,4,6-Trimethylphenylhydrazine: Contains a hydrazine group instead of a hydroxysulfamate group.
Uniqueness
2,4,6-Trimethylphenyl hydroxysulfamate is unique due to the presence of the hydroxysulfamate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.
Propriétés
| 112381-81-4 | |
Formule moléculaire |
C9H13NO4S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
(2,4,6-trimethylphenyl) N-hydroxysulfamate |
InChI |
InChI=1S/C9H13NO4S/c1-6-4-7(2)9(8(3)5-6)14-15(12,13)10-11/h4-5,10-11H,1-3H3 |
Clé InChI |
ZLSPZWZCBUHNRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


